
3-(Chloromethyl)phenyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)phenyl propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenyl ring substituted with a chloromethyl group and a propanoate ester group. Its structure can be represented as C({10})H({11})ClO(_{2}).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenyl propanoate typically involves the esterification of 3-(Chloromethyl)phenol with propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{3-(Chloromethyl)phenol} + \text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to reduce production costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: 3-(Chloromethyl)phenyl propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)), resulting in the formation of alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH(^-)), amines (NH(_2)R), and thiols (SHR), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO(_4), CrO(_3), H(_2)O, acidic or basic conditions.
Reduction: LiAlH(_4), dry ether, low temperatures.
Substitution: NaOH, NH(_2)R, SHR, solvents like ethanol or water, moderate temperatures.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives, amine derivatives, thiol derivatives.
科学研究应用
3-(Chloromethyl)phenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for polymers and resins.
作用机制
The mechanism of action of 3-(Chloromethyl)phenyl propanoate largely depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release the active phenol and propanoic acid. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied for their biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but lacks the chloromethyl group, used in flavorings.
Uniqueness
3-(Chloromethyl)phenyl propanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other esters. This functional group allows for a wider range of chemical modifications and applications, particularly in the synthesis of more complex molecules and in biochemical studies.
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
[3-(chloromethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(12)13-9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |
InChI 键 |
FMWZTRAMXVTDMU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=CC=CC(=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


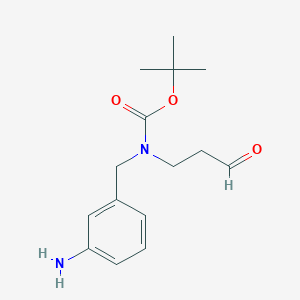

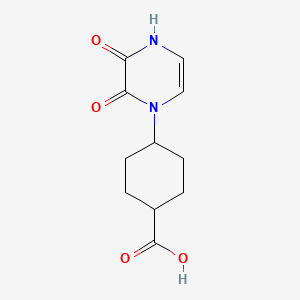
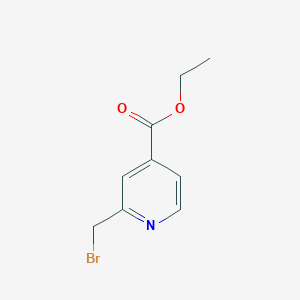
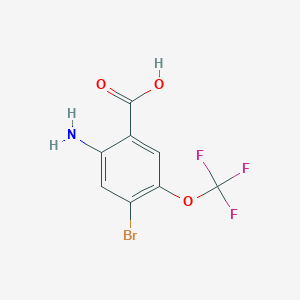
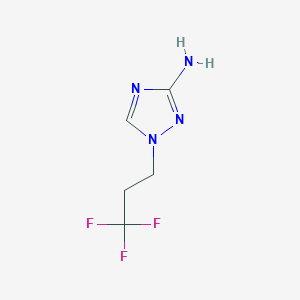

![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
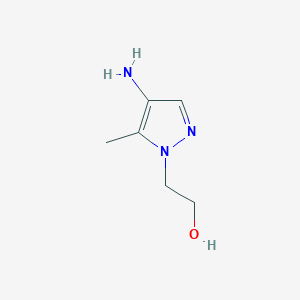
![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
